

Rovazolac: Detailed Synthesis and Purification Protocols

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Compound of Interest

Compound Name: *Rovazolac*

Cat. No.: *B15541479*

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Application Notes

Rovazolac, a potent and selective liver X receptor (LXR) modulator, has emerged as a significant investigational compound in pharmaceutical research. Its chemical name is (S)-2-(4-((4-chlorobenzyl)oxy)-2-(trifluoromethyl)phenoxy)-2-phenylacetic acid. This document provides a comprehensive guide to the synthesis and purification of **Rovazolac**, compiled from established methodologies. The protocols detailed herein are intended to facilitate the production of high-purity **Rovazolac** for research and development purposes.

The synthesis of **Rovazolac** is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The purification protocol is equally critical for isolating the desired stereoisomer and removing any process-related impurities. The following sections provide a step-by-step guide for the chemical synthesis and subsequent purification of **Rovazolac**.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data associated with the synthesis and purification of **Rovazolac**.

| Parameter | Value |
|----------------------|---|
| Synthesis | |
| Starting Material A | (S)-methyl 2-hydroxy-2-phenylacetate |
| Starting Material B | 4-((4-chlorobenzyl)oxy)-2-(trifluoromethyl)phenol |
| Coupling Reagent | Diethyl azodicarboxylate (DEAD) |
| Phosphine Reagent | Triphenylphosphine (PPh3) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Purification | |
| Purification Method | Preparative Chiral HPLC |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid |
| Detection Wavelength | 254 nm |
| Final Purity | >99% |
| Enantiomeric Excess | >99% |

Experimental Protocols

I. Synthesis of Rovazolac

This protocol outlines the synthesis of **Rovazolac** via a Mitsunobu reaction, followed by hydrolysis.

Materials:

- (S)-methyl 2-hydroxy-2-phenylacetate

- 4-((4-chlorobenzyl)oxy)-2-(trifluoromethyl)phenol
- Diethyl azodicarboxylate (DEAD)
- Triphenylphosphine (PPh₃)
- Tetrahydrofuran (THF), anhydrous
- Lithium hydroxide (LiOH)
- Methanol (MeOH)
- Water (H₂O)
- 1N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas

Procedure:

- Mitsunobu Reaction:
 - To a solution of (S)-methyl 2-hydroxy-2-phenylacetate (1.0 eq) and 4-((4-chlorobenzyl)oxy)-2-(trifluoromethyl)phenol (1.2 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1.5 eq).
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.
 - Allow the reaction mixture to warm to room temperature and stir for 16 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the methyl ester of **Rovazolac**.
- Hydrolysis:
 - Dissolve the purified methyl ester in a mixture of THF and methanol.
 - Add an aqueous solution of lithium hydroxide (2.0 eq).
 - Stir the mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC or HPLC.
 - Acidify the reaction mixture to pH 2-3 with 1N HCl.
 - Extract the product with ethyl acetate (3 x volumes).
 - Wash the combined organic layers with water and then brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **Rovazolac**.

II. Purification of Rovazolac

This protocol describes the purification of the synthesized **Rovazolac** to obtain the high-purity (S)-enantiomer.

Materials:

- Crude **Rovazolac**
- Hexane (HPLC grade)
- Isopropanol (HPLC grade)

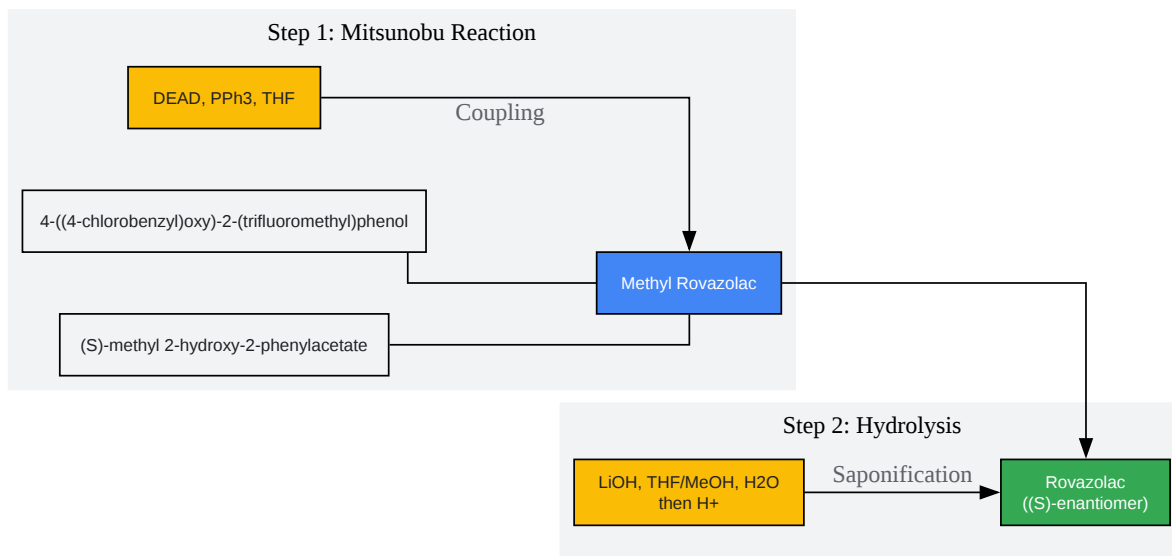
- Trifluoroacetic acid (TFA)

Procedure:

- Preparative Chiral HPLC:
 - Dissolve the crude **Rovazolac** in a minimal amount of the mobile phase.
 - Perform purification using a preparative Chiralpak AD-H column.
 - The mobile phase should consist of a suitable ratio of hexane and isopropanol containing 0.1% trifluoroacetic acid. The exact ratio should be optimized to achieve the best separation.
 - Set the detection wavelength to 254 nm.
 - Collect the fractions corresponding to the (S)-enantiomer of **Rovazolac**.
 - Combine the pure fractions and concentrate under reduced pressure to obtain the purified **Rovazolac**.
 - Determine the purity and enantiomeric excess of the final product by analytical chiral HPLC.

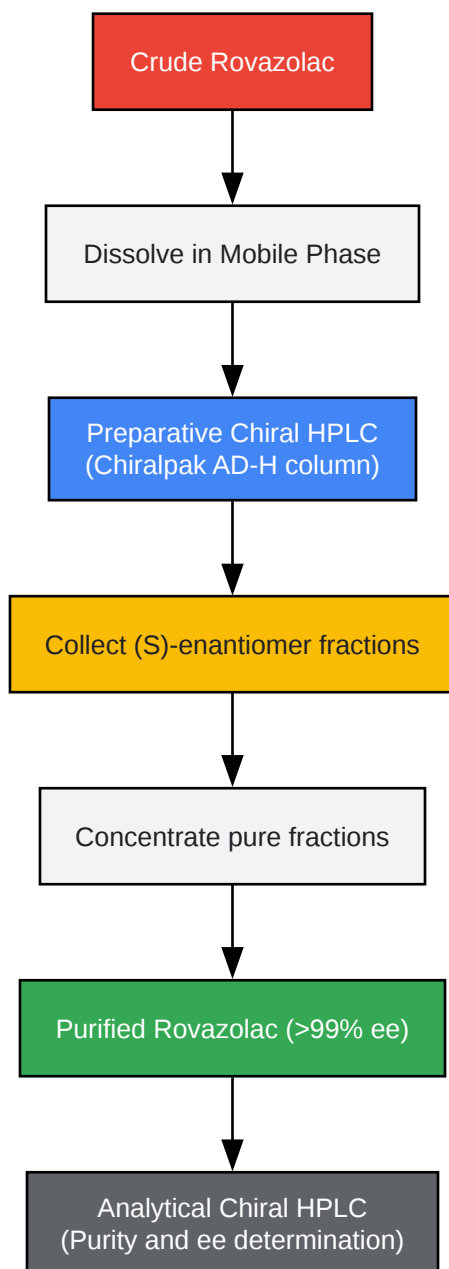
Visualizations

The following diagrams illustrate the key processes in the synthesis and purification of **Rovazolac**.



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Caption: Synthetic pathway of **Rovazolac**.



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Caption: Purification workflow for **Rovazolac**.

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